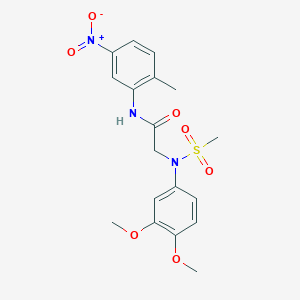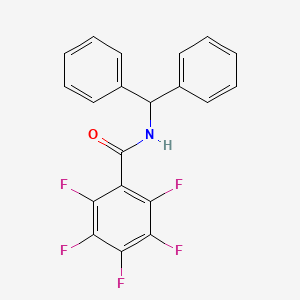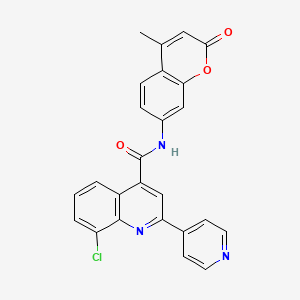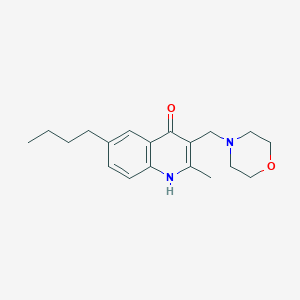![molecular formula C20H19BrN4O B4536693 2-{4-[(5-溴-3-吡啶基)羰基]-1-哌嗪基}-4-甲基喹啉](/img/structure/B4536693.png)
2-{4-[(5-溴-3-吡啶基)羰基]-1-哌嗪基}-4-甲基喹啉
描述
Synthesis Analysis
The synthesis of complex molecules like "2-{4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinyl}-4-methylquinoline" involves multi-step synthetic routes that may include the formation of piperazinyl and pyridinyl moieties linked to a quinoline core. For example, the synthesis of related piperidinyl tetrahydrothieno[2,3-c]isoquinolines involves treating specific precursors with α-halo carbonyl compounds, indicating a potential pathway for constructing similar molecules (Zaki et al., 2019). Moreover, methods employing piperazine derivatives as intermediates for binding affinity to receptors suggest a methodology for incorporating piperazinyl groups into quinoline derivatives (Intagliata et al., 2017).
Molecular Structure Analysis
The structural analysis of such compounds often involves advanced spectroscopic techniques like Fourier transform infrared, 1H NMR, 13C NMR, and mass spectroscopy, providing detailed insights into the molecular framework and confirming the synthesis of the desired compounds. For instance, the synthesis of tetrahydrothieno[2,3-c]isoquinolines and subsequent structural assignments underline the complexity and specificity required in analyzing molecules of this class (Zaki et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving "2-{4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinyl}-4-methylquinoline" and its derivatives are expected to be diverse, given the reactive sites present in the molecule. For example, nucleophilic substitution reactions demonstrated by triazolopyridines and related molecules can provide insights into the chemical behavior of such complex structures (Abarca et al., 1988).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in biological systems and potential applications. Crystallographic studies, as seen in the structural elucidation of related molecules, help in understanding the three-dimensional conformation and intermolecular interactions (Ullah & Altaf, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the application of these molecules in medicinal chemistry. For example, the study of derivatives acting as receptor ligands or inhibitors highlights the importance of understanding the functional groups and their impact on biological activity (Matsuno et al., 2002).
科学研究应用
合成和化学性质
研究已经导致了与“2-{4-[(5-溴-3-吡啶基)羰基]-1-哌嗪基}-4-甲基喹啉”在结构上相似的化合物的新合成,重点关注它们的潜在生物活性和化学性质。例如,对吡啶酮类似物及其衍生物的研究探索了它们的合成及其在药物化学中的潜在应用。这些化合物已被合成用于在各种生物测定中进一步评估,突出了它们在药物发现和开发过程中的重要性 (Richards & Hofmann,1978)。
抗菌活性
已经合成了新型哌啶基四氢噻吩并[2,3-c]异喹啉和相关的杂环,对各种细菌和真菌的致病菌株表现出有希望的抗菌活性。这些化合物代表了一个重要的研究领域,旨在开发新的抗菌剂以对抗耐药菌株 (Zaki 等人,2019)。
抗菌和抗癌评价
已经合成了一些 2-氯-3-杂芳基喹啉并评估了它们的抗菌和抗癌活性。这些研究提供了对这些化合物潜在治疗应用的见解,突出了它们对癌细胞和细菌感染的双重活性 (Bondock & Gieman,2015)。
配位化学和金属配合物
对源自类似化合物及其与铜等金属配位的席夫碱配体的研究提供了关于设计新的金属基药物和材料的宝贵信息。这些配合物已被分析其结构性质和在催化和药物中的潜在应用 (Majumder 等人,2016)。
抗肿瘤剂和溶解度研究
已经探索了吲哚喹啉骨架和哌嗪单元的组合以产生新的抗肿瘤剂。研究了结构改变(包括金属结合单元的位置)对其水溶性和钌和锇芳烃配合物的抗增殖活性的影响。这项研究强调了结构设计在增强潜在抗癌药物药理学特性的重要性 (Filak 等人,2014)。
属性
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O/c1-14-10-19(23-18-5-3-2-4-17(14)18)24-6-8-25(9-7-24)20(26)15-11-16(21)13-22-12-15/h2-5,10-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTPFRZKIVWBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4536637.png)
![2-chloro-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B4536639.png)
![4-methoxy-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4536647.png)
![2-(5-{[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4536658.png)


![N-{3-[(cyclohexylcarbonyl)amino]-2,2-dimethylpropyl}cyclohexanecarboxamide](/img/structure/B4536684.png)

![N-(2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4536698.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({2-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B4536700.png)
![4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4536703.png)

